6-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide
Description
6-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Its structure includes a methyl group at position 6 and a carboxamide linkage to a 3-(trifluoromethyl)phenyl moiety.
Synthesis of this compound likely follows methods analogous to structurally similar derivatives (e.g., ND-11543 in ), involving condensation of imidazo[2,1-b]thiazole intermediates with substituted amines . Characterization typically employs $^1$H/$^13$C NMR, HRMS, and HPLC to confirm purity and structural integrity .
Properties
IUPAC Name |
6-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3OS/c1-8-11(20-5-6-22-13(20)18-8)12(21)19-10-4-2-3-9(7-10)14(15,16)17/h2-7H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUYORFHYHOTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with an α-haloketone can form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation Reaction: The final step involves the coupling of the imidazo[2,1-b][1,3]thiazole derivative with 3-(trifluoromethyl)aniline to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazo[2,1-b][1,3]thiazole core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of imidazo[2,1-b][1,3]thiazole derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Imidazo[2,1-b][1,3]thiazole Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The trifluoromethyl group (CF$_3$) in the target compound and ND-11564 enhances lipophilicity and metabolic resistance compared to methylsulfonyl () or carboxylic acid derivatives () .
- Carboxamide-linked analogs (e.g., target compound, SRT1720) exhibit superior hydrogen-bonding capacity vs. thioether or aldehyde derivatives, impacting target selectivity .
Synthetic Flexibility: Bromination at position 6 () enables further functionalization, as seen in α-aminoadipic acid analogs. The target compound’s methyl group at position 6 may limit such derivatization compared to brominated intermediates .
Pharmacological Profiles :
- SRT1720 and ND-11564 demonstrate SIRT1 modulation, suggesting the imidazo[2,1-b]thiazole scaffold’s versatility in targeting epigenetic enzymes .
- Anti-inflammatory analogs () highlight the scaffold’s applicability across therapeutic areas, though the target compound’s specific activity remains uncharacterized in the provided evidence.
Aldehyde-containing derivatives () offer reactivity for prodrug strategies but may face stability challenges in vivo.
Biological Activity
6-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C14H10F3N3OS
- Molecular Weight : 325.31 g/mol
- CAS Number : Not specified in the sources reviewed.
Anticancer Activity
Research has demonstrated that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma (PDAC) cells such as SUIT-2 and Panc-1 . The mechanism of action often involves inhibition of tubulin polymerization and interference with multiple cellular pathways, including histone deacetylases and PIM kinases .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9c | SUIT-2 | 5.11 |
| 9l | Capan-1 | 10.8 |
| 9e | Panc-1 | Active |
Antimicrobial Activity
The imidazo[2,1-b][1,3]thiazole scaffold has also been explored for its antimicrobial properties. Compounds within this class have shown activity against various bacterial strains and biofilms, suggesting potential applications in treating infections resistant to conventional antibiotics . The biological evaluation indicated that these compounds could disrupt biofilm formation and enhance the efficacy of existing antimicrobial agents.
Study on Anticancer Efficacy
A study focused on a series of imidazo[2,1-b][1,3]thiazole derivatives indicated that modifications at the phenyl ring significantly influenced their anticancer activity. The derivatives were synthesized and tested for their antiproliferative effects against multiple cancer cell lines. Notably, compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-substituted counterparts .
Mechanistic Insights
Investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential. This apoptotic pathway underscores the therapeutic potential of imidazo[2,1-b][1,3]thiazole derivatives in cancer treatment .
Q & A
Q. What computational methods predict target engagement and off-target risks?
- Methodological Answer : Molecular docking (AutoDock Vina) screens against target proteins (e.g., fungal CYP51). Pharmacophore modeling identifies off-target risks (e.g., human LOX). ADMET predictors (SwissADME) estimate permeability (Caco-2) and hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
